Flavokawain A

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Properties

Flavokawain A has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Inhibition of Tumor Growth : this compound selectively inhibits the growth of cancer cell lines deficient in retinoblastoma protein (pRb), leading to the degradation of S phase kinase-associated protein 2 (Skp2) and subsequent tumor suppression. This mechanism was demonstrated in various cancer types, including prostate, breast, renal, liver, lung, colon, cervical cancers, melanoma, and osteosarcoma .

- Induction of Apoptosis : In bladder cancer cells, this compound induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol. This process is associated with a decrease in anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins such as Bax .

- Resistance to Chemotherapy : this compound has shown efficacy against paclitaxel-resistant lung cancer cells (A549/T), significantly reducing cell viability and inducing apoptosis without causing hepatotoxicity. It operates by downregulating permeability-glycoprotein expression through inhibition of the PI3K/Akt signaling pathway .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties:

- Osteoarthritis Treatment : Recent studies indicate that this compound can alleviate the progression of osteoarthritis in mouse models. It exerts anti-inflammatory effects by inhibiting pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (PI3K/AKT/mTOR) .

- Inflammation Modulation : The compound has been found to regulate oxidative stress and inflammatory responses in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary of Research Findings

Case Studies

- Prostate Cancer Study : this compound was shown to significantly reduce tumor formation and metastasis in TRAMP transgenic mice models. The study highlighted its role in inducing apoptosis and inhibiting cell proliferation through Skp2 degradation mechanisms .

- Bladder Cancer Analysis : In a study involving T24 bladder cancer cells, this compound caused a significant loss of mitochondrial membrane potential and increased apoptosis markers. The results indicated a 57% inhibition of tumor growth in nude mice models treated with this compound .

- Osteoarthritis Research : An investigation into the effects of this compound on osteoarthritis revealed its capability to reduce inflammation and joint degradation through modulation of key signaling pathways .

Mecanismo De Acción

Flavokawain A ejerce sus efectos a través de múltiples mecanismos:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Flavokawain A se puede sintetizar mediante el método de condensación de Claisen-Schmidt, que implica la reacción entre un aldehído aromático y una acetofenona en presencia de una base . La reacción normalmente ocurre bajo condiciones suaves, como la temperatura ambiente, y puede ser catalizada por bases como el hidróxido de sodio o el hidróxido de potasio .

Métodos de producción industrial

La producción industrial de this compound implica la extracción de raíces de kava, seguida de procesos de purificación para aislar las calconas. La extracción generalmente se realiza utilizando solventes como etanol o metanol, y el extracto resultante se somete a técnicas cromatográficas para purificar this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

Flavokawain A sufre diversas reacciones químicas, que incluyen:

Reducción: Puede reducirse para formar dihidrocalconas, que tienen diferentes actividades biológicas.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el carbono carbonilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas y tioles pueden reaccionar con this compound en condiciones básicas.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrocalconas.

Sustitución: Varias calconas sustituidas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Flavokawain A se compara con otras calconas, particularmente Flavokawain B y Flavokawain C:

Flavokawain B: Más efectivo en el tratamiento de líneas celulares de cáncer in vitro en comparación con this compound.

Flavokawain C: Similar a this compound pero menos estudiado.

Lista de compuestos similares

- Flavokawain B

- Flavokawain C

- Kawain

- Methysticin

- Yangonin

- Dihydrokawain

- Dihydromethysticin

This compound destaca por su combinación única de propiedades anticancerígenas y su capacidad de inducir la apoptosis a través de múltiples vías, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.

Actividad Biológica

Flavokawain A (FKA) is a naturally occurring chalcone primarily extracted from the roots of the kava plant (Piper methysticum). This compound has garnered significant attention due to its diverse biological activities, including anti-fibrotic, antioxidant, and potential anticancer properties. This article delves into the biological activities of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

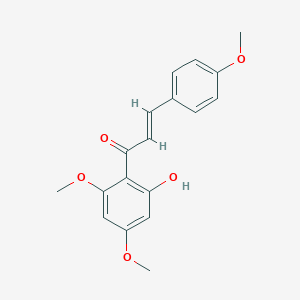

This compound is characterized by its polyphenolic structure, which is typical of flavonoids. The structural attributes of flavonoids, including the number of hydroxyl groups and their configuration, play a crucial role in determining their biological activity. FKA's unique structure contributes to its ability to modulate key cellular functions and exhibit various health benefits.

1. Anti-Fibrotic Activity

Research has demonstrated that FKA exhibits significant anti-fibrotic properties. In a study involving TGF-β1-stimulated vascular smooth muscle cells (A7r5), FKA was shown to:

- Inhibit migration and invasion : FKA treatment resulted in decreased migration and invasion in TGF-β1 stimulated cells, as evidenced by wound-healing assays.

- Down-regulate fibrotic markers : Western blot analysis indicated that FKA suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin, two key proteins involved in fibrosis.

- Modulate matrix metalloproteinases : FKA treatment reduced the levels of MMP-2 and MMP-9 while up-regulating tissue inhibitor of metalloproteinases (TIMP-1) .

2. Antioxidant Activity

FKA has been identified as a potent antioxidant. It activates the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. Key findings include:

- Reduction of ROS levels : FKA significantly decreased reactive oxygen species (ROS) production in TGF-β1-stimulated cells.

- Induction of antioxidant enzymes : Treatment with FKA led to increased expression of phase II antioxidant enzymes, such as HO-1 and NQO-1, which protect against oxidative stress .

3. Anticancer Potential

This compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Studies have indicated:

- Inhibition of cell proliferation : FKA demonstrated cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231.

- Induction of apoptosis : The compound prompted apoptosis in cancer cells through caspase activation and DNA fragmentation .

4. Other Biological Activities

FKA's biological profile extends beyond anti-fibrotic and antioxidant activities:

- Anti-inflammatory effects : Flavonoids, including FKA, are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases due to their ability to scavenge free radicals .

Case Study 1: Anti-Fibrotic Mechanisms

A study published in 2018 investigated the effects of FKA on fibrotic pathology induced by TGF-β1 in vascular smooth muscle cells. The results highlighted that FKA effectively mitigated fibrosis through multiple pathways, including the suppression of Smad3 phosphorylation and ROS generation .

Case Study 2: Anticancer Activity

In another research effort focused on colorectal cancer cells, Flavokawain B (a related compound) exhibited strong cytotoxicity similar to that observed with FKA. The study noted that both compounds induced cell cycle arrest and apoptosis, showcasing their potential as therapeutic agents against cancer .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 | |

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.

Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .

Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:

- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.

- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.

- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.

Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?

A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.

Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?

A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:

Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.

- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.

Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.